N'-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
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Overview
Description
N’-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methyl groups attached to a phenoxyethoxy backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps:
Formation of the Phenoxyethoxy Intermediate: The initial step involves the reaction of 2-bromo-6-chloro-4-methylphenol with ethylene oxide under basic conditions to form the phenoxyethoxy intermediate.
Ethoxylation: The intermediate is then reacted with ethylene glycol in the presence of a catalyst to introduce the ethoxy groups.
Amine Introduction: Finally, the ethoxylated intermediate is reacted with ethylenediamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxyethoxy derivatives.
Scientific Research Applications
N’-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N’-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine: Lacks the bromine atom, which may affect its reactivity and biological activity.
N’-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine: Lacks the chlorine atom, which may influence its chemical properties.
Uniqueness
This detailed article provides a comprehensive overview of N’-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrClN2O2/c1-10-8-11(14)13(12(15)9-10)19-7-6-18-5-4-17-3-2-16/h8-9,17H,2-7,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSLNRBIZVEESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCOCCNCCN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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